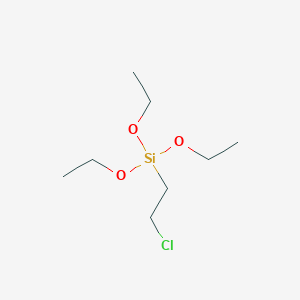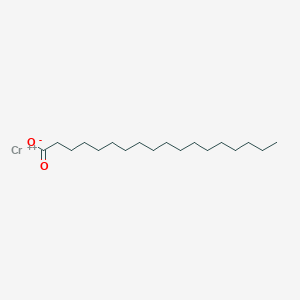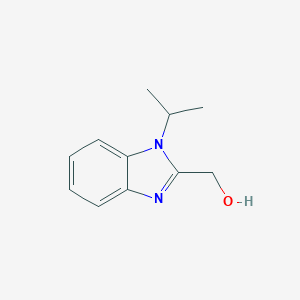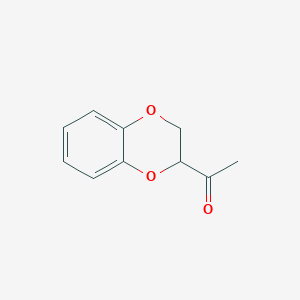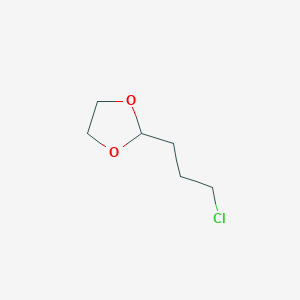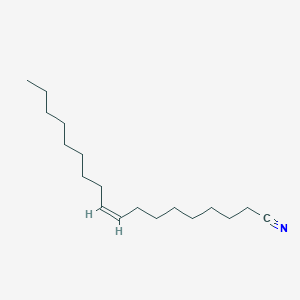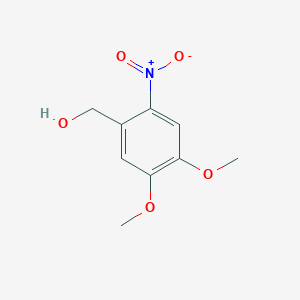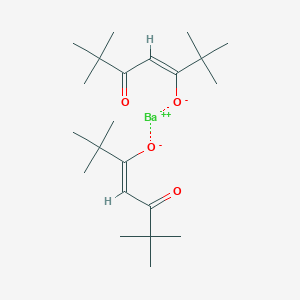
Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate, also known as Ba(thd)2, is a chemical compound synthesized using barium precursors and is characterized by its coordination with ligands such as 2,2,6,6-tetramethyl-3,5-heptanedionate (thd). The compound is of interest due to its potential applications in metal-organic chemical vapor deposition (MOCVD), a process used for creating thin films of various materials.
Synthesis Analysis
The synthesis of Ba(thd)2 can be achieved by reacting Hthd with barium metal or barium isopropoxide. The resulting compound can form a solvated complex, which has been isolated and characterized through various analytical techniques, including elemental analysis, mass spectrometry, and spectroscopy methods such as IR, 1H, and 13C NMR. The solvated complex is dimeric, with barium atoms bridged by oxygen atoms from the β-diketonato ligands, while the remaining ligands are coordinated in a terminal mode .
Molecular Structure Analysis
The molecular structure of barium bis(β-diketonato) complexes has been studied using single-crystal X-ray structural studies. These studies reveal that the barium center in such complexes typically exhibits a high coordination number, as seen in the mononuclear complex with a coordination number of 10. The geometry of these complexes is influenced by the coordination of ligands, such as polyethers, which can coordinate in a meridional fashion, and β-diketonato ligands that are positioned on opposite sides of the neutral ligand mean plane .
Chemical Reactions Analysis
The reactivity of barium bis(β-diketonato) complexes is tailored for their use in MOCVD processes. The synthesis of polyether adducts of bis(β-diketonato)barium has been reported, where the complexes exhibit volatility and low melting points, making them suitable for vapor deposition techniques. These complexes are synthesized through reactions involving n-propylammonium+hfa- in DMF with an aqueous solution of Ba(NO3)2 and the polyether, or by reacting the polyether with Ba(hfa)2 in toluene .
Physical and Chemical Properties Analysis
The physical and chemical properties of barium bis(β-diketonato) complexes are characterized by their volatility and the ability to form stable complexes with various ligands. The Ba-O bond lengths within these complexes can vary, influencing their stability and reactivity. The complexes' melting points are dependent on the nature of the coordinated polyether, which also affects their suitability as precursors for MOCVD. These properties are crucial for the implementation of these complexes in thin-film formation, as they determine the deposition conditions and the quality of the resulting films .
科学的研究の応用
Application in High-Temperature Superconductors
- Specific Scientific Field : Materials Science, specifically in the production of high-temperature superconductors .
- Summary of the Application : Ba(TMHD)2 is used as a precursor in the Metal-Organic Chemical Vapor Deposition (MOCVD) process for the production of high-temperature superconductor YBa2Cu3O7-δ (YBCO) . The quality and reproducible results of the MOCVD process depend on the purity, thermal stability, sufficient and stable evaporation, and good delivery properties under process conditions of the precursors .
- Methods of Application or Experimental Procedures : Ba(TMHD)2 is synthesized and its structure is identified by FTIR, 1H NMR, 13C NMR, and ESI–MS spectroscopy . The thermal properties and the kinetics of decomposition are systematically investigated by nonisothermal thermogravimetric analysis methods .
- Results or Outcomes : The average apparent activation energy of the evaporation process was evaluated by the Ozawa, Kissinger, and Friedman methods . The evaporation patterns followed a phase boundary reaction mechanism by the contracting surface equation with an average activation energy of 118.7 kJ·mol −1 . The results show that Ba(TMHD)2 is unstable and highly sensitive to the change of temperature during the whole evaporation process .
Application in Synthesis of α-Aryl-β-diketones and Dicyanamidobenzene-Bridge Diruthenium Complex
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 2,2,6,6-tetramethyl-3,5-heptanedione, a component of Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate, is used in the synthesis of α-aryl-β-diketones and dicyanamidobenzene-bridge diruthenium complex .
- Methods of Application or Experimental Procedures : The specific methods of synthesis are not provided in the source, but typically these reactions involve the use of suitable solvents and reaction conditions .
- Results or Outcomes : The synthesis results in the formation of α-aryl-β-diketones and dicyanamidobenzene-bridge diruthenium complex .
Application in Synthesis of Orange-Emitting Iridium (III) Complex
- Specific Scientific Field : Inorganic Chemistry .
- Summary of the Application : 2,2,6,6-tetramethyl-3,5-heptanedione, a component of Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate, is used as an ancillary ligand in the synthesis of orange-emitting iridium (III) complex .
- Methods of Application or Experimental Procedures : The specific methods of synthesis are not provided in the source, but typically these reactions involve the use of suitable solvents and reaction conditions .
- Results or Outcomes : The synthesis results in the formation of an orange-emitting iridium (III) complex .
Application in Synthesis of Copper (II) Complex
- Specific Scientific Field : Inorganic Chemistry .
- Summary of the Application : 2,2,6,6-tetramethyl-3,5-heptanedione, a component of Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate, is used in the synthesis of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper (II) (Cu(TMHD)2) .
- Methods of Application or Experimental Procedures : Cu(TMHD)2 is synthesized by the interaction of copper acetate hydrate with TMHD in methanol solution . Its structure is identified by FTIR, 1H NMR, and EI-MS spectroscopy .
- Results or Outcomes : The synthesis results in the formation of Cu(TMHD)2 .
Application in Preparation of Superconducting Thin Films
- Specific Scientific Field : Materials Science .
- Summary of the Application : Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate is used in the preparation of superconducting thin films .
- Methods of Application or Experimental Procedures : The specific methods of preparation are not provided in the source, but typically these reactions involve the use of suitable solvents and reaction conditions .
- Results or Outcomes : The preparation results in the formation of superconducting thin films .
Safety And Hazards
特性
IUPAC Name |
barium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Ba/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBMVAOYALBBBH-ATMONBRVSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38BaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate | |
CAS RN |
17594-47-7 |
Source


|
| Record name | Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91824.png)
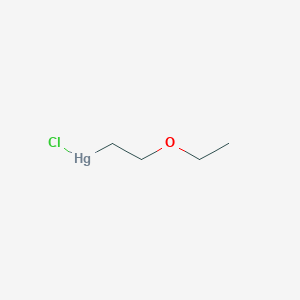
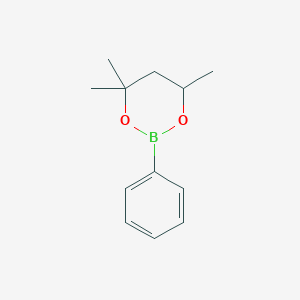
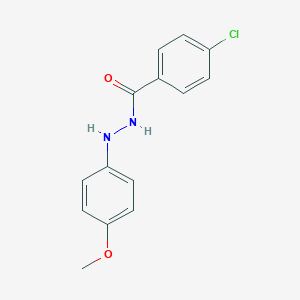
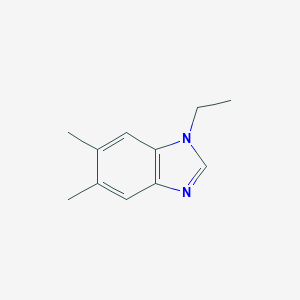
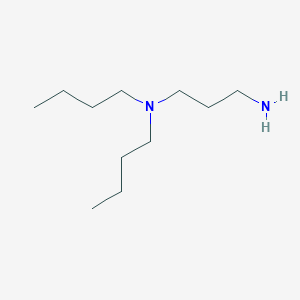
![1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B91834.png)
